![molecular formula C12H12FN3O2 B2801949 N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014089-07-6](/img/structure/B2801949.png)
N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the pyrazole class of organic compounds and has a molecular formula of C12H12FN3O2. In
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystallography
Research has been conducted on the structures of N-substituted pyrazoline derivatives, which include compounds similar to N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Studies like those by Köysal et al. (2005) reveal insights into their geometric parameters, conformation, and intermolecular interactions, aiding in understanding their chemical properties and potential applications (Köysal, Işık, Sahin, & Palaska, 2005).
Synthesis and Characterization
McLaughlin et al. (2016) discuss the synthesis and characterization of related pyrazole derivatives. Their study provides foundational knowledge for synthesizing and identifying compounds with pyrazole cores, crucial for developing new materials or pharmaceuticals (McLaughlin et al., 2016).
Potential in Medical Imaging
Research by Tobiishi et al. (2007) focuses on the development of methoxy and fluorine analogs of pyrazole derivatives for medical imaging, particularly in positron emission tomography (PET). This research indicates the potential use of N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in medical diagnostics (Tobiishi et al., 2007).
Cytotoxicity and Anticancer Research
Hassan et al. (2014, 2015) have conducted studies on pyrazole derivatives, exploring their cytotoxicity against various cancer cell lines. This research suggests the potential of N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in anticancer drug development (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).
Pharmacology and Drug Discovery
Schroeder et al. (2009) describe the discovery of Met kinase inhibitors, where substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent agents. This research points to the broader pharmacological relevance of compounds similar to N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in drug development (Schroeder et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds such as gefitinib are known to inhibit the tyrosine kinases associated with the epidermal growth factor receptor (egfr-tk) . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
For instance, Gefitinib, a similar compound, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
Similar compounds like flufenacet are known to inhibit cell division and cell growth . It is also suggested that the primary target site may be the metabolism of fatty acids .
Pharmacokinetics
Similar compounds such as n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives are predicted to have good pharmacokinetics (adme) properties .
Result of Action
Similar compounds like 2-(4-fluorophenyl) imidazole-5-ones derivatives showed a more reliable anti-cancer drug candidate against mcf-7 cell line using qsar analysis, molecular docking assessment, and pharmacokinetics analysis .
Action Environment
Similar compounds like flufenacet are known to be moderately persistent in soil and water/sediment systems .
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-16-7-10(12(15-16)18-2)11(17)14-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYLINRPTVPFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.